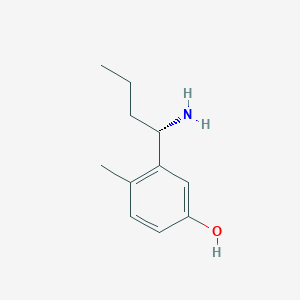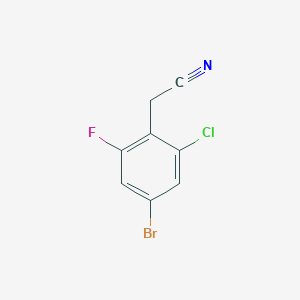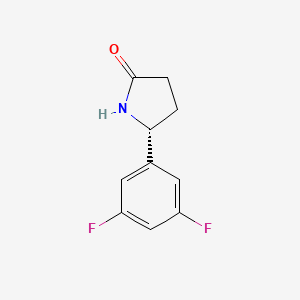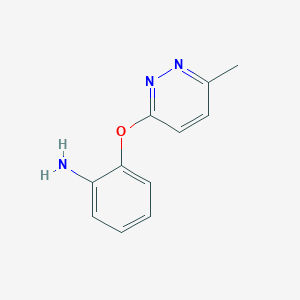
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate is an organic compound that belongs to the class of tetrahydropyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the acetoxymethyl group: This step may involve acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the p-tolylthio group: This can be done through nucleophilic substitution reactions using p-tolylthiol and appropriate leaving groups.
Final acetylation: The diacetate groups can be introduced through further acetylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The p-tolylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, thiols, amines.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Hydroxyl derivatives.
Substitution products: Various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to their structural features.
Medicine
Drug Development: Exploration as potential drug candidates for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The acetoxy and p-tolylthio groups can play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Acetoxymethyl derivatives: Compounds with acetoxymethyl groups attached to different core structures.
p-Tolylthio derivatives: Compounds with p-tolylthio groups attached to various core structures.
Uniqueness
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H24O7S |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
[(2R,3R,4R,6R)-3,4-diacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O7S/c1-11-5-7-15(8-6-11)27-18-9-16(24-13(3)21)19(25-14(4)22)17(26-18)10-23-12(2)20/h5-8,16-19H,9-10H2,1-4H3/t16-,17-,18-,19-/m1/s1 |
Clé InChI |
JKQXRWDOLWPASH-NCXUSEDFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S[C@@H]2C[C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)SC2CC(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



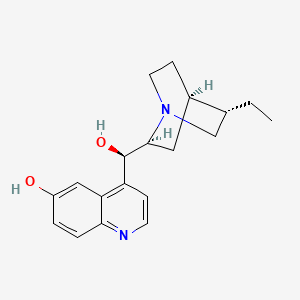
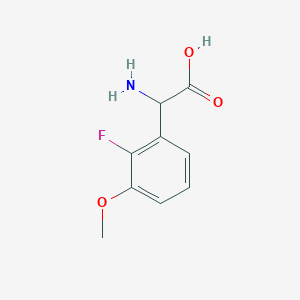
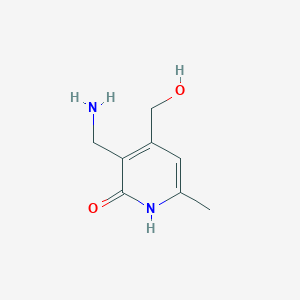
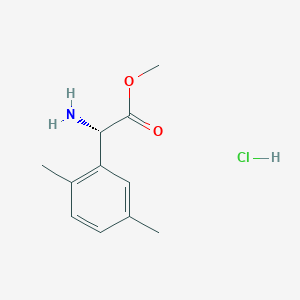


![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
